molecular formula C16H20N2O6 B6264764 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate CAS No. 87981-03-1

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate

Cat. No.: B6264764
CAS No.: 87981-03-1
M. Wt: 336.3
InChI Key:
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Description

2,5-Dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is a compound that belongs to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a pyrrolidinone ring, which is a five-membered lactam. This specific compound is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoic acid. This reaction is often facilitated by the use of carbonyldiimidazole (CDI) as a coupling reagent in a dry solvent such as dimethylformamide (DMF) . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant and analgesic effects, making it a compound of interest in neurological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate apart is its specific chain length and functional groups, which confer unique reactivity and biological activity. Its ability to inhibit calcium channels, for example, is a distinctive feature that makes it valuable in neurological research.

Properties

CAS No.

87981-03-1

Molecular Formula

C16H20N2O6

Molecular Weight

336.3

Purity

95

Origin of Product

United States

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